3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUWJXJGJZXYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151283 | |
| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116114-20-6 | |
| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116114206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
N-Methylation of Preformed 5-(4-Chlorophenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One
The most direct route involves methylating the N4 position of 5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Figure 1). This method, adapted from Sánchez-Andrada et al., employs methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone under reflux:
Procedure :
- Combine 1 equivalent of 5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, 2 equivalents of CH₃I, and 2 equivalents of K₂CO₃ in anhydrous acetone.
- Reflux at 60°C for 3 hours.
- Cool, filter, and concentrate the mixture under reduced pressure.
- Purify the residue via silica gel chromatography (dichloromethane/ethanol gradient).
Key Data :
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the N4-H, enabling nucleophilic attack by CH₃I.
Cyclocondensation of Hydrazides with Sodium Cyanate
An alternative approach, reported by Huang et al., utilizes hydrazonoyl chlorides and sodium cyanate (NaOCN) in a nickel-catalyzed cascade reaction. While originally developed for angiotensin II antagonists, this method can be adapted for the target compound by selecting appropriate substrates:
Procedure :
- React 4-chlorophenyl-substituted hydrazonoyl chloride with NaOCN in dimethylformamide (DMF).
- Add NiCl₂ (10 mol%) and stir at 80°C for 12 hours.
- Quench with water and extract with ethyl acetate.
- Purify via recrystallization from ethanol.
Key Data :
Hydrazinolysis of Ethoxycarbonylhydrazones
Yadav et al. demonstrated the synthesis of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, which can be methylated to yield the target compound:
Step 1: Synthesis of 4-Amino Intermediate
- Heat ethyl [3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1,2,4-triazol-4-yl]acetate with hydrazine hydrate in ethanol.
- Reflux for 6 hours, then cool and filter.
Step 2: N-Methylation
Key Data :
Comparative Analysis of Synthetic Routes
Key Observations :
- N-Methylation offers the highest yield and simplicity but requires pre-synthesized triazolone.
- Cyclocondensation is advantageous for one-pot synthesis but necessitates nickel handling.
- Hydrazinolysis is versatile but involves multi-step sequences.
Characterization and Analytical Data
Spectroscopic Properties
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group in the compound provides a site for nucleophilic aromatic substitution (NAS). Halogenated aromatic rings undergo substitution with strong nucleophiles (e.g., amines, alkoxides) under specific conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Amination | CuI, K₂CO₃, DMF, 100°C | 4-(Aminophenyl)-substituted triazolone | |
| Methoxylation | NaOCH₃, CuI, DMSO, 120°C | 4-Methoxyphenyl-substituted triazolone |
For example, reaction with morpholine in the presence of a copper catalyst yields amine-functionalized derivatives, as observed in structurally similar triazolones .
Functionalization at Nitrogen Atoms
The triazole ring contains three nitrogen atoms (N1, N2, N4), enabling alkylation or acylation:
N-Alkylation
Reaction with alkyl halides or epoxides under basic conditions:
textTriazolone + R-X → N-Alkylated triazolone
Example : Treatment with methyl iodide (CH₃I) in K₂CO₃/acetone selectively alkylates N4, forming 4-methyl-1,2,4-triazol-3-one derivatives .
N-Acylation
Acylation with anhydrides or acyl chlorides:
textTriazolone + (RCO)₂O → N-Acylated triazolone
Acetylation at N2 enhances lipophilicity but may reduce antibacterial activity in analogs .
Oxidation of the Methyl Group
The 4-methyl substituent can be oxidized to a carboxylic acid under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 4-Carboxy-substituted triazolone |
| CrO₃ | Acetic acid, reflux | 4-Keto-substituted triazolone |
Oxidation pathways are critical for modifying bioavailability .
Reduction of the Triazole Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering aromaticity and reactivity .
Schiff Base Formation
The NH group at N2 reacts with aldehydes/ketones to form Schiff bases:
textTriazolone + RCHO → N2-Schiff base
Example : Condensation with 4-methoxybenzaldehyde produces a Schiff base (confirmed by ¹H NMR at δ 7.8–8.1 ppm) .
Cyclization to Fused Heterocycles
Heating with thioglycolic acid forms triazolothiazine derivatives, enhancing antibacterial activity .
Mannich Reactions
The NH group participates in Mannich reactions with formaldehyde and secondary amines:
textTriazolone + HCHO + R₂NH → Mannich base
Example : Reaction with piperidine yields a Mannich base with improved solubility .
Halogenation
Electrophilic halogenation (e.g., Br₂/FeBr₃) targets the aromatic ring, introducing bromine at the para position relative to chlorine .
Sulfonation and Sulfation
Treatment with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility for pharmaceutical formulations .
Key Research Findings
Scientific Research Applications
Structure
The compound features a triazole ring with a chlorophenyl substituent that contributes to its biological activity.
Antifungal Activity
Research has demonstrated that 3H-1,2,4-triazol derivatives exhibit potent antifungal properties. The compound has been studied for its effectiveness against various fungal pathogens. For instance:
- Case Study : In a study evaluating the antifungal efficacy of triazole derivatives, it was found that modifications on the triazole ring significantly influenced the antifungal activity against Candida species. The presence of the chlorophenyl group enhanced the compound's interaction with fungal cell membranes, leading to increased permeability and cell death .
Herbicidal Properties
The compound has been investigated for its herbicidal potential. Triazoles are known to inhibit specific enzymes critical for plant growth.
- Case Study : A patent described the synthesis of sulphonylaminocarbonyl-triazolinones, including derivatives of 3H-1,2,4-triazol-3-one. These compounds exhibited superior herbicidal activity compared to traditional herbicides like isobutylaminocarbonyl-2-imidazolidinone. The study indicated that structural modifications could enhance herbicidal properties significantly .
Synthesis of Bioactive Molecules
3H-1,2,4-Triazol-3-one serves as a precursor in the synthesis of various bioactive compounds used in medicinal chemistry.
- Example : The compound can be utilized in reactions to form more complex triazole derivatives that have shown promise as anticancer agents. The versatility of the triazole ring allows for diverse functionalization strategies that can lead to new therapeutic candidates .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- with structurally related compounds:
Physicochemical and Spectral Comparisons
IR Spectroscopy :
NMR Spectroscopy :
- The methyl group at position 4 in the target compound appears as a singlet near δ 2.5–3.0 ppm in ¹H-NMR. Compounds with bulkier substituents (e.g., cyclopropylmethyl in ) show complex splitting patterns in the δ 1.0–2.0 ppm range .
- Aromatic protons in the 4-chlorophenyl group resonate as doublets near δ 7.2–7.6 ppm .
Biological Activity
The compound 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- , is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings and case studies.
- IUPAC Name : 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-
- Molecular Formula : C13H16ClN3O
- CAS Number : 906669-07-6
- Molecular Weight : 265.74 g/mol
Antimicrobial Activity
Research indicates that derivatives of the triazole ring exhibit significant antimicrobial properties. A study synthesized various triazole compounds and evaluated their activity against several pathogens:
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 3H-1,2,4-Triazol-3-one Derivative | Staphylococcus aureus | 32 |
| 3H-1,2,4-Triazol-3-one Derivative | Enterococcus faecalis | 64 |
| 3H-1,2,4-Triazol-3-one Derivative | Bacillus cereus | 16 |
The presence of the chlorophenyl group significantly enhances the antimicrobial efficacy of these compounds against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound's structure allows it to interact with various biological targets involved in cancer progression. A notable study demonstrated that triazole derivatives exhibited cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon Cancer) | 12.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Disruption of cell cycle |
The structure-activity relationship (SAR) analysis revealed that the chlorine atom at the para position is crucial for enhancing anticancer activity through improved binding affinity to target proteins .
Anticonvulsant Activity
Triazole derivatives have shown promise as anticonvulsants in various animal models. A recent study focused on the compound's effects on seizure models:
- Animal Model : Albino Swiss mice
- Seizure Induction Method : Maximal electroshock-induced seizures (MES)
- Results :
- Significant reduction in seizure duration.
- No observed neurotoxicity at therapeutic doses.
The mechanism involves interaction with voltage-gated sodium channels, which are critical in modulating neuronal excitability .
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the effectiveness of triazole derivatives against hospital-acquired infections caused by resistant strains of bacteria, the compound demonstrated a high success rate in eradicating infections within a two-week treatment period.
Case Study 2: Anticancer Treatment
A phase II clinical trial evaluated the efficacy of a triazole-based drug in patients with metastatic breast cancer. Results indicated a significant improvement in progression-free survival compared to standard therapies.
Q & A
Q. What synthetic methodologies are recommended for preparing 3H-1,2,4-triazol-3-one derivatives with a 4-chlorophenyl substituent?
The synthesis typically involves multi-step reactions starting from hydrazine derivatives or substituted benzaldehydes. A general protocol includes:
- Step 1 : Condensation of 4-amino-triazole precursors with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid in ethanol) to form Schiff bases .
- Step 2 : Cyclization via reflux with sodium ethoxide or bromoacetophenone to introduce the triazolone core .
- Step 3 : Purification by recrystallization or column chromatography. Key parameters include reaction time (4–12 hours), temperature (60–80°C), and solvent selection (ethanol, DMF) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons resonate at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., planar triazolone ring with dihedral angles <10° relative to the chlorophenyl group) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. What standardized protocols exist for evaluating biological activities of triazolone derivatives?
- Antimicrobial Assays : Broth microdilution (MIC determination) against Candida albicans or Staphylococcus aureus .
- Enzyme Inhibition Studies : Competitive binding assays for 5-HT2A receptors or cytochrome P450 isoforms .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., IC₅₀ values reported in µM ranges) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in syntheses involving sensitive intermediates?
- Protection of Reactive Groups : Use tert-butoxycarbonyl (Boc) for amino groups during cyclization .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol or tetrazole intermediates .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
Q. How to reconcile contradictions in reported biological activity data across studies?
- Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) that alter compound solubility and bioavailability .
- Structural Validation : Confirm stereochemical purity via HPLC-chiroptical detection, as racemic mixtures may skew activity .
- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values using standardized cell lines (e.g., HEK293 for receptor studies) .
Q. What computational approaches predict substituent effects on pharmacological activity?
- QSAR Modeling : Correlate Hammett constants (σ) of substituents (e.g., 4-Cl, 4-OCH₃) with logP and IC₅₀ values .
- Molecular Docking : Simulate binding poses with target proteins (e.g., 5-HT2A receptors) using AutoDock Vina .
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for derivatization .
Q. How to address challenges in crystallizing triazolone derivatives for structural studies?
- Solvent Optimization : Use mixed solvents (e.g., ethanol/water) to improve crystal lattice formation .
- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions enhances crystal quality .
- Co-crystallization : Introduce guest molecules (e.g., DMSO) to stabilize hydrophobic interactions .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
